molecular formula C7H9ClFN B597710 3-Fluoro-N-methylaniline hydrochloride CAS No. 152814-25-0

3-Fluoro-N-methylaniline hydrochloride

Cat. No.: B597710
CAS No.: 152814-25-0
M. Wt: 161.604
InChI Key: QTIDLLDRGQOKAQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is methylated. This compound is commonly used in various chemical syntheses and research applications due to its unique properties.

Scientific Research Applications

3-Fluoro-N-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3-Fluoro-N-methylaniline hydrochloride is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using the substance only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methylaniline hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, fluorobenzene, undergoes nitration to form 3-fluoronitrobenzene. This intermediate is then reduced to 3-fluoroaniline.

    Methylation: The 3-fluoroaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 3-fluoro-N-methylaniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products:

    Oxidation: Formation of fluoroquinones.

    Reduction: Formation of 3-fluoroaniline.

    Substitution: Formation of various substituted anilines depending on the reagents used.

Comparison with Similar Compounds

    3-Fluoroaniline: Lacks the methyl group on the amino nitrogen.

    N-Methylaniline: Lacks the fluorine atom on the benzene ring.

    4-Fluoro-N-methylaniline: The fluorine atom is in the para position instead of the meta position.

Uniqueness: 3-Fluoro-N-methylaniline hydrochloride is unique due to the combined presence of the fluorine atom and the methylated amino group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDLLDRGQOKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675163
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-25-0
Record name Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152814-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-methylaniline hydrochloride
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